molecular formula C8H4Br2S2 B015582 5,5'-Dibromo-2,2'-bithiophene CAS No. 4805-22-5

5,5'-Dibromo-2,2'-bithiophene

Cat. No. B015582
CAS RN: 4805-22-5
M. Wt: 324.1 g/mol
InChI Key: SXNCMLQAQIGJDO-UHFFFAOYSA-N
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Patent
US05556524

Procedure details

Thienylmagnesiumbromide, made from 13 gr (80 mmol) of T-Br and 2.43 gr (100 mmol) of magnesium in 50 ml of anhydrous ether, was added to a solution of 11.71 gr (36 mmol) of 5,5'-dibromo-2,2'-bithiophene and 100 mg (0.18 mmol) of Ni(dppp)Cl2 in 150 ml of ether. The reaction mixture was refluxed for 4 hours and subsequently poured on an ice/dilute hydrochloric acid mixture. The product was extracted with toluene and recrystallized from a mixture of toluene and ethanol. The resulting orange powder was dried in vacuo. Yield: 6,75 gr (20 mmol, 57%) of T4. M.p.: 203° C. (litt: 212). Elemental analysis: found% (theory%) C 56.49 (58.15), H 3.05 (3.05), S 37.0 (38.8). 1H-NMR (300 MHz, CDCl3): ∂=7.23 (2H, dd, J=5.0 and 1.0 Hz), ∂=7.19 (2H, dd, J=3.7 and 1.0 Hz), ∂=7.08 (4H, s), ∂=7.03 (2H, dd, J=5.0 and 3.7 Hz). M/z: 330 D (M.W.=330).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Quantity
11.71 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[Mg]Br.Br[C:9]1[S:10][CH:11]=[CH:12][CH:13]=1.[Mg].Br[C:16]1[S:20][C:19]([C:21]2[S:22][C:23](Br)=[CH:24][CH:25]=2)=[CH:18][CH:17]=1>CCOCC.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:11]1[S:10][C:9]([C:16]2[S:20][C:19]([C:21]3[S:22][CH:23]=[CH:24][CH:25]=3)=[CH:18][CH:17]=2)=[CH:13][CH:12]=1 |^1:34,50|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)[Mg]Br
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
BrC=1SC=CC1
Step Three
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
11.71 g
Type
reactant
Smiles
BrC1=CC=C(S1)C=1SC(=CC1)Br
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
100 mg
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with toluene
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of toluene and ethanol
CUSTOM
Type
CUSTOM
Details
The resulting orange powder was dried in vacuo

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)C=1SC(=CC1)C=1SC(=CC1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.